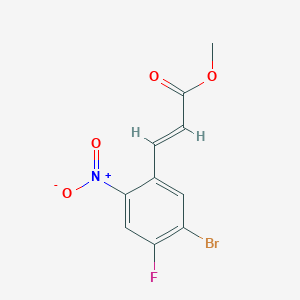
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is an organic compound with the molecular formula C10H7BrFNO4 It is a derivative of acrylic acid and contains a bromine, fluorine, and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate typically involves the esterification of 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the phenyl ring.
Reduction: Formation of Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate.
Oxidation: Formation of various oxidized derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the bromine and fluorine atoms may influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(5-Chloro-4-fluoro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-(5-Bromo-4-chloro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring
Properties
Molecular Formula |
C10H7BrFNO4 |
|---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
methyl (E)-3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3/b3-2+ |
InChI Key |
OKHZHBDJOZFECU-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















